Product packaging for 3-(3,5-Dimethylphenyl)-beta-alanine(Cat. No.:CAS No. 293330-11-7)

3-(3,5-Dimethylphenyl)-beta-alanine

Cat. No.: B1636377
CAS No.: 293330-11-7
M. Wt: 193.24 g/mol
InChI Key: YBIJIOITROSVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Dimethylphenyl)-beta-alanine ( 293330-11-7) is a specialized beta-amino acid derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound is characterized by a beta-alanine backbone substituted at the three-position with a 3,5-dimethylphenyl group. In scientific research, it serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Published studies demonstrate its specific application as a key precursor in the synthesis of dihydropyrimidinediones and their 2-thio analogues, as well as 1,4,5,6-tetrahydro-4(1H)pyridones through reactions with urea, potassium thiocyanate, or ethyl acetoacetate . These heterocyclic frameworks are of significant interest due to their presence in various pharmaceuticals and agrochemicals. The compound's structure, featuring both an aromatic ring and the flexible beta-alanine chain, makes it a valuable intermediate for exploring structure-activity relationships and developing new chemical entities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1636377 3-(3,5-Dimethylphenyl)-beta-alanine CAS No. 293330-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIJIOITROSVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270214
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293330-11-7
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293330-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3,5-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 3 3,5 Dimethylphenyl Beta Alanine and Its Analogues

Direct Synthesis Approaches to N-(3,5-Dimethylphenyl)-β-Alanine

The direct formation of N-(3,5-Dimethylphenyl)-β-alanine relies on key carbon-nitrogen bond-forming reactions, primarily through conjugate addition pathways.

The Michael addition, or conjugate addition, is a fundamental method for forming N-substituted β-alanines. masterorganicchemistry.comwikipedia.org This reaction involves the addition of a nucleophile—in this case, an arylamine—to the β-carbon of an α,β-unsaturated carbonyl compound, such as acrylic acid. masterorganicchemistry.com While the addition of amines to unsaturated esters and nitriles is well-studied, the direct Michael addition of amines to α,β-unsaturated acids is also a convenient route. researchgate.net The acid functionality can catalyze the reaction itself, simplifying the process compared to reactions with esters or other derivatives that may require external catalysts. nih.gov

For the synthesis of N-(3,5-Dimethylphenyl)-β-alanine, 3,5-dimethylaniline (B87155) acts as the Michael donor and acrylic acid serves as the Michael acceptor. The reaction proceeds by the nucleophilic attack of the amine on the β-carbon of acrylic acid. nih.gov

General Reaction Scheme:

Arylamine + α,β-Unsaturated Acid → N-Aryl-β-alanine

The reaction between an arylamine and an α,β-unsaturated carboxylic acid can also be classified as a condensation reaction, as it joins two molecules. unizin.org Specifically for the synthesis of N-(3,5-Dimethylphenyl)-β-alanine, 3,5-dimethylaniline is reacted directly with acrylic acid. nih.gov

A typical laboratory procedure involves stirring a solution of 3,5-dimethylaniline and acrylic acid in a solvent like toluene (B28343) at room temperature. nih.gov The product, N-(3,5-Dimethylphenyl)-β-alanine, is initially obtained as an oily residue. It can be purified by treatment with a sodium hydroxide (B78521) solution to remove unreacted amine, followed by neutralization with hydrochloric acid. For isolation and handling, it is often converted to its hydrochloride salt by adding an ethereal hydrogen chloride solution, which causes the salt to precipitate. nih.gov This method has been successfully used to synthesize N-(3,5-Dimethylphenyl)-β-alanine hydrochloride. nih.gov

Table 1: Synthesis of N-(Aryl)-β-alanine Derivatives

Reactant 1 (Arylamine) Reactant 2 (Unsaturated Acid) Product
3,5-Dimethylaniline Acrylic Acid N-(3,5-Dimethylphenyl)-β-alanine nih.gov
3,5-Dimethylaniline Methacrylic Acid N-(3,5-Dimethylphenyl)-α-methyl-β-alanine nih.gov

Enantioselective Synthetic Methodologies for β-Amino Acid Derivatives

Enantiomerically pure β-amino acids are crucial building blocks for many pharmaceuticals and natural products. nih.govnih.gov Consequently, numerous enantioselective synthetic methods have been developed. hilarispublisher.comwustl.edu Catalytic asymmetric conjugate additions are a prominent strategy due to the wide availability of α,β-unsaturated starting materials. nih.gov

One advanced method involves copper-catalyzed hydroamination. A study demonstrated that by using a specific chiral ligand, the regioselectivity of hydrocupration on cinnamic acid derivatives could be reversed to favor the formation of a β-cuprated species. This intermediate then reacts with an electrophilic aminating agent to yield enantioenriched β-amino acid derivatives. nih.govnih.gov

Other successful approaches include:

Rhodium-catalyzed hydrogenation: Chiral rhodium catalysts have been used for the asymmetric hydrogenation of enamines to produce β-amino acids with high enantioselectivity. hilarispublisher.comresearchgate.net

Organocatalysis: Chiral amidine-based catalysts have been shown to catalyze asymmetric cyclocondensation reactions to give α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu Similarly, bifunctional organocatalysts can perform kinetic resolutions of racemic isoxazolidinones, which can be converted to N-protected β-amino acids. wustl.edu

These methodologies represent general strategies that can be adapted for the enantioselective synthesis of various β-amino acid derivatives, including analogues of 3-(3,5-Dimethylphenyl)-beta-alanine.

Derivatization and Cyclization Reactions to Form Heterocyclic Systems

N-substituted β-alanines are valuable intermediates for synthesizing a variety of heterocyclic systems through cyclization reactions. nih.govresearchgate.net

1-Aryl substituted dihydropyrimidinediones and their corresponding 2-thio analogues can be prepared from N-aryl-β-alanines. The synthesis is a two-step process involving condensation followed by cyclization. nih.gov

First, the N-aryl-β-alanine is reacted with either urea (B33335) (for the dione) or potassium thiocyanate (B1210189) (for the thio-dione) in refluxing acetic acid. This forms an intermediate N-aryl-N-carbamoyl-β-alanine or N-aryl-N-thiocarbamoyl-β-alanine, respectively. The subsequent addition of hydrochloric acid induces cyclization to yield the final dihydropyrimidinedione or thiopyrimidinedione. nih.gov This procedure has been applied to N-(3,5-dimethylphenyl)-β-alanine and its α- and β-methyl analogues to create a series of substituted dihydropyrimidinediones. nih.gov

Table 2: Synthesis of Dihydropyrimidinedione Derivatives

Starting β-Alanine Analogue Reagent Final Heterocyclic Product
N-(3,5-Dimethylphenyl)-β-alanine Urea 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione nih.gov
N-(3,5-Dimethylphenyl)-β-alanine Potassium Thiocyanate 1-(3,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one nih.gov
N-(3,5-Dimethylphenyl)-α-methyl-β-alanine Urea 1-(3,5-Dimethylphenyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione nih.gov

Substituted tetrahydropyridones can also be synthesized from N-aryl-β-alanine derivatives. Specifically, the condensation of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate (B1235776) leads to the formation of a 1,4,5,6-tetrahydro-4(1H)pyridone derivative. nih.gov

The reaction involves refluxing the β-alanine analogue with ethyl acetoacetate. After the reaction, the mixture is treated with a sodium carbonate solution and extracted to isolate the product. This method yields 1-(3,5-dimethylphenyl)-3-ethoxycarbonyl-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-(3,5-Dimethylphenyl)-β-alanine
3,5-Dimethylaniline
Acrylic Acid
Toluene
Sodium Hydroxide
Hydrochloric Acid
N-(3,5-Dimethylphenyl)-β-alanine hydrochloride
Methacrylic Acid
N-(3,5-Dimethylphenyl)-α-methyl-β-alanine
Crotonic Acid
N-(3,5-Dimethylphenyl)-β-methyl-β-alanine
Cinnamic Acid
α-Fluoro-β-lactams
Urea
Potassium Thiocyanate
Acetic Acid
N-Aryl-N-carbamoyl-β-alanines
N-Aryl-N-thiocarbamoyl-β-alanines
1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
1-(3,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
1-(3,5-Dimethylphenyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
1-(3,5-Dimethylphenyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione
Ethyl Acetoacetate
1-(3,5-Dimethylphenyl)-3-ethoxycarbonyl-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone

Advanced Analytical Techniques for Structural Elucidation in Synthetic Research

In the synthesis of this compound and its analogues, unambiguous structural verification is paramount. Advanced spectroscopic techniques are not merely confirmatory tools but are integral to guiding synthetic strategies and understanding chemical transformations. The combination of NMR for detailed structural mapping, alongside IR and MS for functional group and molecular weight determination, forms the bedrock of analytical characterization in this area of research. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity. nih.gov

In the ¹H NMR spectrum of a compound like N-(3,5-dimethylphenyl)-β-alanine, distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the protons of the β-alanine backbone are expected. The aromatic protons of the 3,5-dimethylphenyl group typically appear as singlets or multiplets in the aromatic region of the spectrum. The six protons of the two methyl groups give rise to a characteristic sharp singlet, while the protons of the -CH₂-CH₂- backbone of the β-alanine moiety appear as multiplets, often triplets, due to spin-spin coupling. nih.govchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum allows for the identification of carbonyl carbons from the carboxylic acid, aromatic carbons, and the aliphatic carbons of the β-alanine chain and the methyl groups. nih.gov Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign proton signals to their corresponding carbon atoms, confirming the connectivity of the entire molecular structure. nih.govmdpi.com

The analysis of N-aryl-β-alanines and their cyclized products, such as dihydropyrimidinediones, demonstrates the utility of these combined NMR techniques. For instance, in derivatives of N-(3,5-dimethylphenyl)-β-alanine, the presence of a single set of resonances for the symmetrically substituted phenyl ring confirms its structure, whereas analogues with different substitution patterns may show more complex splitting. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues and Precursors

This table is interactive and allows for sorting and searching.

Compound/Fragment Functional Group Chemical Shift (δ) ppm Multiplicity Notes Reference
3,5-Dimethylaniline Ar-H 6.40, 6.30 s Protons at C2/C6 and C4 chemicalbook.com
3,5-Dimethylaniline Ar-CH₃ 2.21 s 6H from two methyl groups chemicalbook.com
3,5-Dimethylaniline -NH₂ 3.46 s (broad) Amine protons chemicalbook.com
β-Alanine α-CH₂ 2.56 t In D₂O chemicalbook.comnih.gov
β-Alanine β-CH₂ 3.18 t In D₂O chemicalbook.comnih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-H 6.77, 6.99 2s 3H, aromatic protons nih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-CH₃ 2.34 s 6H, two methyl groups nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues

This table is interactive and allows for sorting and searching.

Compound/Fragment Carbon Atom Chemical Shift (δ) ppm Notes Reference
β-Alanine C=O ~181 Carboxyl carbon nih.govhmdb.ca
β-Alanine α-CH₂ ~36 Carbon adjacent to C=O nih.govhmdb.ca
β-Alanine β-CH₂ ~39 Carbon adjacent to N nih.govhmdb.ca
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-C-1' 144.05 Quaternary carbon attached to N nih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-C-3', C-5' 139.87 Carbons bearing methyl groups nih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-C-4' 129.75 Aromatic CH nih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-C-2', C-6' 124.11 Aromatic CH nih.gov
N-(3,5-dimethylphenyl)-α-methyl-β-alanine derivative (18) Ar-CH₃ 21.20 Methyl carbons nih.gov

Infrared (IR) Spectroscopy and Mass Spectrometry for Molecular Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule, providing crucial evidence during the synthesis and transformation of this compound. The IR spectrum reveals the presence of characteristic vibrations of specific bonds. nih.gov For a β-amino acid structure, key absorption bands include:

N-H stretch: A moderate absorption in the region of 3200-3500 cm⁻¹ indicates the presence of the secondary amine.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. In zwitterionic form or as a carboxylate salt, this peak shifts to a lower wavenumber (approx. 1550-1610 cm⁻¹).

C-H stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region. nih.gov

In the synthesis of derivatives, such as the cyclization of N-(3,5-dimethylphenyl)-β-alanine to form pyrimidinediones, IR spectroscopy clearly shows the formation of new functional groups, like the appearance of amide carbonyl absorptions. nih.gov For example, the cyclized product 1-(3,5-dimethylphenyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione shows characteristic C=O stretching frequencies at 1724 cm⁻¹ and 1682 cm⁻¹, confirming the presence of the dione (B5365651) structure. nih.gov

Mass Spectrometry (MS) provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's structure. In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern can help to piece together the structure. For this compound, characteristic fragments would likely arise from:

Loss of the carboxyl group (-COOH) or a related fragment.

Cleavage of the Cα-Cβ bond.

Fragmentation of the N-aryl bond.

For less volatile or thermally sensitive amino acids, soft ionization techniques like Electrospray Ionization (ESI) are often used, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov For instance, analysis of β-alanine using HPLC-MS/MS has been performed by monitoring its specific mass transitions, a technique that could be readily applied to its derivatives. nih.gov Derivatization, such as forming trimethylsilyl (B98337) (TMS) esters, can also be used to increase volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which provides characteristic fragmentation patterns. nist.gov

Table 3: Key Spectroscopic Data for Compound Characterization

This table is interactive and allows for sorting and searching.

Technique Feature Typical Range/Value Significance Reference
IR Spectroscopy N-H Stretch (Amine/Amide) 3200-3500 cm⁻¹ Presence of -NH group nih.gov
IR Spectroscopy C=O Stretch (Carboxylic Acid) 1700-1725 cm⁻¹ Presence of -COOH group nih.govresearchgate.net
IR Spectroscopy C=O Stretch (Amide in cyclized product) 1680-1725 cm⁻¹ Confirmation of cyclization nih.gov
Mass Spectrometry Molecular Ion Peak [M]⁺ or [M+H]⁺ m/z = Molecular Weight Confirms molecular formula nih.govnist.gov

Pharmacological Investigations and Elucidation of Mechanisms of Action for 3 3,5 Dimethylphenyl Beta Alanine Analogues

In Vitro Bioactivity Screening and Molecular Target Identification

In vitro bioactivity screening serves as a foundational step in drug discovery, enabling the identification of promising compounds and their molecular targets. altex.org For analogues of 3-(3,5-dimethylphenyl)-beta-alanine, this screening has unveiled interactions with key physiological regulators, including receptors and enzymes.

Assessment of Receptor Binding and Modulatory Effects (e.g., Glucagon (B607659) Receptor Antagonism)

A significant area of investigation for β-alanine derivatives has been their interaction with the glucagon receptor. The glucagon receptor plays a crucial role in glucose homeostasis, and its antagonism is a therapeutic strategy for type 2 diabetes.

Initial screening of compound libraries identified a weak human glucagon receptor antagonist with an IC50 of 7 microM. nih.gov Optimization of this initial hit led to the development of more potent antagonists with affinities in the nanomolar range. nih.gov One such optimized compound, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)-carbonyl]-beta-alanine, demonstrated high binding affinity (IC50 of 6.6 nM) and functional antagonism (cAMP IC50 of 15.7 nM). epa.gov This compound proved to be a reversible and competitive antagonist of the glucagon receptor. epa.gov

Further studies have shown that these antagonists can effectively block glucagon-induced glucose elevation in animal models. epa.gov While glucagon receptor antagonists show promise in lowering blood glucose, they have also been associated with dyslipidemia and hepatic fat accumulation. nih.gov This highlights the importance of intact glucagon signaling for normal lipid metabolism. nih.gov

Beyond the glucagon receptor, other receptor interactions have been explored for related structures. For instance, a series of 2-(3,5-dimethylphenyl)tryptamine derivatives were found to bind to the rat gonadotropin-releasing hormone (GnRH) receptor, defining structural requirements for antagonism at this target. nih.gov

Evaluation of Enzyme Inhibition and Activation Profiles

The enzymatic inhibition profiles of β-amino acid derivatives are another critical aspect of their pharmacological characterization. mdpi.com These compounds have shown inhibitory activity against a variety of enzymes implicated in different disease states.

A notable example is the inhibition of carbonic anhydrase-II (CA-II) by novel 3-phenyl-β-alanine-based oxadiazole analogues. mdpi.com CA-II is involved in conditions such as glaucoma and certain cancers. mdpi.com A series of these oxadiazole hybrids exhibited good to moderate inhibitory activity against CA-II, with IC50 values ranging from 12.1 to 53.6 µM. mdpi.com Molecular docking studies suggest that these compounds bind at the entrance of the CA-II active site, interacting with key residues like Thr199, Thr200, and Gln92. mdpi.com

In another study, 5-fluorouracil, a pyrimidine (B1678525) derivative, was found to be a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, acting as a competitive inhibitor with respect to β-alanine. nih.gov Its metabolite, α-fluoro-β-alanine, also demonstrated competitive inhibition of the same enzyme. nih.gov

The following table summarizes the inhibitory activities of selected 3-phenyl-β-alanine-1,3,4-oxadiazole analogues against Carbonic Anhydrase II.

CompoundIC50 (µM) against CA-II
4a 12.1 ± 0.86
4b 19.1 ± 0.88
4c 13.8 ± 0.64
4h 20.7 ± 1.13
Data sourced from MDPI. mdpi.com

Antimicrobial Efficacy Assessments

Analogues of this compound have also been evaluated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.

In Vitro Antibacterial Activity Testing against Specific Strains

The antibacterial potential of β-amino acid derivatives has been investigated against various clinically relevant bacterial strains. For example, verbascoside (B1683046), a phenylpropanoid glycoside containing a β-alanine-like moiety, has shown promise as an antibacterial agent. nih.gov

In one study, the combination of verbascoside and lemon verbena extract with gentamicin (B1671437), a conventional antibiotic, was assessed against drug-resistant clinical isolates of Staphylococcus aureus and Escherichia coli. nih.gov The results indicated that these natural compounds could potentiate the antimicrobial action of gentamicin against some of these resistant strains. nih.gov

In Vitro Antifungal Activity Testing against Specific Pathogens

The antifungal activity of β-amino acid derivatives and related compounds has been explored against a range of fungal pathogens. Blasticidin S, a nucleoside-based antibiotic containing a β-amino acid, is a known fungicide. researchgate.net

Derivatives of 3,5-dimethoxystilbene (B192122) have been synthesized and tested for their antifungal properties against agriculturally important fungi. nih.gov Certain analogues demonstrated strong inhibition of Colletotrichum species. nih.gov Additionally, some of these stilbene (B7821643) derivatives showed moderate inhibitory activity against human pathogens such as Cryptococcus neoformans. nih.gov

The following table displays the antifungal activity of selected 3,5-dimethoxystilbene analogues.

CompoundTarget OrganismActivity
6a Colletotrichum speciesStrong inhibition
7a Colletotrichum speciesStrong inhibition
7e Colletotrichum speciesStrong inhibition
11 Cryptococcus neoformansModerate inhibition
12 Cryptococcus neoformansModerate inhibition
16 Cryptococcus neoformansModerate inhibition
Data sourced from PubMed. nih.gov

Exploration of Other Reported Therapeutic Modalities for β-Amino Acid Derivatives

The therapeutic potential of β-amino acid derivatives extends beyond the specific examples detailed above, encompassing a wide array of pharmacological activities. researchgate.netnih.gov These non-proteinogenic amino acids are key components of many bioactive peptides and natural products. thieme.de

β-Amino acid derivatives have been investigated for their roles in:

Antiviral applications : Pyran-based β-amino acids have been studied as analogues of the antiviral drug zanamivir. researchgate.net

Cancer therapy : Betaine, a derivative of the amino acid glycine (B1666218), and its analogues have shown suppressive effects on cancer cell progression, metastasis, and angiogenesis. nih.gov They are thought to regulate oxidative stress, apoptosis, and inflammation. nih.gov

Neurological disorders : The branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, which are structurally related to β-amino acids, have been recognized for their roles as biological regulators beyond simple nutrition. nih.gov They are involved in signaling pathways that regulate protein and glucose metabolism. nih.gov

Anti-inflammatory effects : Certain β-amino acid derivatives have demonstrated anti-inflammatory properties. nih.gov

The diverse biological activities of β-amino acid derivatives highlight their importance as versatile scaffolds in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Hypoglycemic and Antiketogenic Effects

While direct studies on the hypoglycemic and antiketogenic effects of this compound are not extensively documented in publicly available research, the broader class of β-alanine and its derivatives has shown promise in modulating glucose and ketone body metabolism. The structural similarity of these analogues allows for informed hypotheses regarding their potential mechanisms of action.

The amino acid alanine (B10760859), a close structural relative of β-alanine, has demonstrated a direct antiketogenic effect on the liver, independent of hormonal changes. nih.gov Studies have shown that alanine infusion can suppress the rise in blood β-hydroxybutyrate and acetoacetate (B1235776) levels. nih.gov This suggests a potential intrinsic capacity of the alanine backbone to influence ketone body metabolism. It is plausible that N-aryl-β-alanine derivatives, such as this compound, could exert similar effects, potentially through direct hepatic action.

Furthermore, research into β-alanine itself has revealed its role as a rate-limiting precursor to carnosine, a dipeptide abundant in skeletal muscle. nih.govnih.gov Increased muscle carnosine concentrations, achievable through β-alanine supplementation, have been linked to enhanced intracellular pH buffering capacity. nih.govnih.gov While primarily associated with improved exercise performance, this buffering effect could indirectly influence glucose metabolism during anaerobic conditions. More directly, some studies suggest that β-alanine may enhance oxidative metabolism and glucose uptake in muscle cells. researchgate.net

Investigations into more complex β-alanine derivatives have identified them as potential glucagon receptor antagonists. researchgate.net Glucagon is a key hormone that raises blood glucose levels; therefore, its antagonism is a viable strategy for achieving a hypoglycemic effect. The development of orally available β-alanine derivatives that can block glucagon's action on hepatic glucose production points to a promising avenue for the development of new anti-diabetic agents. researchgate.net Alanine has also been shown to stimulate glucagon secretion, which can be beneficial in preventing hypoglycemia in certain contexts. nih.govnih.gov

Table 1: Investigated Hypoglycemic and Antiketogenic Effects of Alanine and its Analogues

Compound/AnalogueInvestigated EffectObserved OutcomePotential Mechanism
AlanineAntiketogenicSuppression of blood ketone body levels. nih.govDirect hepatic effect independent of insulin (B600854) and glucagon. nih.gov
AlanineHypoglycemia RecoverySustained glucose recovery from hypoglycemia. nih.govStimulation of glucagon secretion. nih.govnih.gov
β-AlanineOxidative MetabolismIncreased cellular oxygen consumption and expression of proteins for oxidative metabolism. researchgate.netEnhanced carnosine biosynthesis and potential direct effects on metabolic regulators. researchgate.net
β-Alanine DerivativesGlucagon Receptor AntagonismSuppression of glucagon-challenged hyperglycemia. researchgate.netAntagonism of the glucagon receptor, reducing hepatic glucose production. researchgate.net

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of N-aryl-β-alanine derivatives represent a more extensively researched area, with several studies highlighting their potential as therapeutic agents.

Anti-inflammatory Potential:

Derivatives of β-alanine have been explored for their anti-inflammatory activities, often through conjugation with known nonsteroidal anti-inflammatory drugs (NSAIDs). This approach has been shown to enhance the anti-inflammatory potency of the parent drug. nih.gov The rationale behind this strategy is that the β-alanine moiety can act as a linker to other pharmacologically active groups, potentially improving pharmacokinetic properties or interacting with biological targets. nih.gov

Furthermore, research on N-naphthoyl-D-alanine has demonstrated its in vivo anti-inflammatory activity. koreascience.kr This suggests that the N-acylated alanine structure itself contributes to the observed anti-inflammatory effects. The mechanisms underlying the anti-inflammatory actions of these derivatives are thought to involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. nih.gov

Anticancer Potential:

The anticancer potential of N-aryl-β-alanine derivatives has been demonstrated in various cancer cell lines. Studies have shown that these compounds can exhibit selective cytotoxicity towards cancer cells. nih.gov For instance, certain N-aryl-β-alanine derivatives have been evaluated for their efficacy against triple-negative breast cancer and glioblastoma in vitro models. nih.gov

One study detailed the synthesis and anticancer evaluation of β-amino acid derivatives containing hydrazone and azole moieties. nih.gov A notable finding was that a derivative, 3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide), displayed a significant anticancer effect against triple-negative breast cancer cells. nih.gov Further investigations within this class of compounds revealed that derivatives with a bis(N'-(4-bromobenzylidene) fragment were particularly cytotoxic to cancer cells. nih.gov The most active compounds often contained electron-withdrawing groups on the phenyl ring. nih.gov

A separate line of research identified a compound containing a 3,5-dimethylphenyl group, specifically (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, as a novel inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway. nih.govelsevierpure.com Dysregulation of this pathway is a known driver in many cancers. The EC50 value for cell growth inhibition of the active enantiomer was determined to be 7.1 ± 0.6 μM in HCT116 colon cancer cells. nih.gov This finding underscores the potential of the 3,5-dimethylphenyl moiety as a component of potent anticancer agents that target specific oncogenic signaling pathways.

Table 2: Investigated Anticancer Effects of N-Aryl-β-Alanine Analogues

Compound/AnalogueCancer ModelObserved EffectReported Efficacy (EC50/IC50)
3,3'-((2,6-diethylphenyl)azanediyl)bis(N'-(benzylidene)propanehydrazide)Triple-Negative Breast Cancer Cells (in vitro)Convincing anticancer effect. nih.govNot specified.
Dihydrazone derivatives with bis(N'-(4-bromobenzylidene) fragmentCancer Cells (in vitro)Exclusive cytotoxicity to cancer cells. nih.govNot specified.
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 Colon Cancer CellsInhibition of cell growth via DVL1 inhibition. nih.govelsevierpure.com7.1 ± 0.6 μM. nih.gov

Structure Activity Relationship Sar and Rational Drug Design for 3 3,5 Dimethylphenyl Beta Alanine Analogues

Influence of the 3,5-Dimethylphenyl Moiety on Pharmacological Profile and Potency

The 3,5-dimethylphenyl group is a critical pharmacophoric element in this class of compounds, exerting significant influence over the molecule's pharmacological properties. The two methyl groups at the meta positions of the phenyl ring introduce specific steric and electronic changes that modulate how the molecule interacts with target proteins and how it is processed by the body.

The addition of alkyl groups, such as the two methyl substituents in the 3,5-dimethylphenyl moiety, increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for its pharmacokinetic profile, including its ability to cross biological membranes, such as the blood-brain barrier. SAR studies on related meta-substituted phenylalanine analogs targeting the L-type amino acid transporter 1 (LAT-1) have shown a clear correlation between substituent lipophilicity and biological activity. nih.gov There appears to be a limit to this effect; as lipophilicity increases with larger alkyl groups, the compounds tend to transition from being substrates for the transporter to becoming inhibitors. nih.gov While the parent compound, phenylalanine, is a substrate, introducing larger, more lipophilic groups can lead to a loss of substrate activity but an increase in inhibitory action. nih.gov

Compound (meta-Substituted Phenylalanine Analog)SubstituentcLogPLAT-1 Inhibition (%)
Phenylalanine-H-1.3924
24-CH₃-0.8930
25-CH₂CH₃-0.5341
26-CH(CH₃)₂-0.1348
29-Phenyl0.5661

Data sourced from a study on LAT-1 activity of meta-substituted phenylalanine analogs. nih.gov cLogP is a measure of lipophilicity.

Impact of β-Alanine Backbone Modifications and Stereochemistry on Biological Interaction

Modifications to the β-alanine backbone—the core three-carbon amino acid structure—and the molecule's stereochemistry are pivotal for its biological interactions. The β-alanine scaffold offers several points for modification, including the nitrogen atom (N-terminus), the α-carbon, and the β-carbon, each providing an opportunity to fine-tune the compound's properties.

Research into β-alanine derivatives as potential anticonvulsants has shown that substitutions on the N-terminus can confer the greatest antiseizure activity. nih.gov This suggests that the nitrogen atom is likely involved in a key interaction with the biological target, and attaching specific groups to it can enhance this interaction or provide additional binding points. In one study of alaninamide derivatives, substitution on the phenyl ring attached to the amide nitrogen was explored. nih.gov It was found that a methoxy (B1213986) group at the para (4-) position of the phenyl ring resulted in the most active compounds, whereas moving the same group to the meta (3-) or ortho (2-) position led to a decrease in antiseizure activity. nih.gov This underscores the high degree of spatial selectivity at the receptor site.

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on drug action, influencing everything from target binding to metabolism. nih.gov Biological systems, being chiral themselves, can recognize stereoisomers (enantiomers and diastereomers) as distinct entities, often resulting in one isomer being significantly more potent or having a different biological effect than the other. nih.gov This principle is critical for β-phenylalanine derivatives, which typically contain at least one chiral center at the β-carbon. The specific spatial orientation of the phenyl ring and the carboxylic acid and amino groups determines how well the molecule fits into its target binding site. For many classes of compounds, stereochemistry is the primary driver of both potency and pharmacokinetic behavior. nih.gov

Compound (Alaninamide Derivative)Substituent on Phenyl RingAntiseizure Activity (MES Test, % Protection at 100 mg/kg)
174-OCH₃100
223-OCH₃25
232-OCH₃0
184-OCF₃75
134-Cl100

Data adapted from a study on alaninamide derivatives in the Maximal Electroshock Seizure (MES) test in mice. nih.gov

Rational Design Principles for Modulating Target Selectivity and Affinity

Rational drug design leverages the understanding of a biological target's structure and a compound's SAR to create new molecules with desired properties. This approach moves beyond trial-and-error screening to a more directed and efficient process of drug discovery.

A key principle in rational design is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. For analogues of β-alanine, a proposed pharmacophore for antiseizure activity involved a three-point model derived from studying antagonists of the GABA-uptake site and the glycine (B1666218) co-agonist site of the NMDA receptor. nih.gov Novel 3-aminopropionic acids were then designed and synthesized to probe the dimensions of a lipophilic binding pocket within this proposed model, leading to the identification of compounds with promising activity. nih.gov

Another core strategy is lead optimization. This process begins with a "hit" compound, often identified from high-throughput screening, which may have modest activity. Medicinal chemists then systematically modify the structure of this lead to improve its affinity, selectivity, and pharmacokinetic properties. In the development of β-alanine derivatives as glucagon (B607659) receptor antagonists, a weak initial hit with an IC₅₀ of 7 µM was optimized through extensive chemical modification. nih.gov This effort led to the discovery of ligands with nanomolar affinity. nih.gov The optimization also focused on enhancing metabolic stability to prevent rapid breakdown in the body, ultimately yielding a potent and orally available antagonist that was effective in an animal model of diabetes. nih.gov

These design principles—utilizing pharmacophore models to guide synthesis, systematically modifying lead compounds to enhance potency, and engineering molecules for better metabolic stability and bioavailability—are central to the development of analogues of 3-(3,5-Dimethylphenyl)-beta-alanine as potential therapeutic agents.

Preclinical Biological Evaluation and Translational Research Considerations

In Vitro Cell-Based Assays for Efficacy and Cytotoxicity Assessments

The initial phase of evaluating 3-(3,5-Dimethylphenyl)-beta-alanine would involve a battery of in vitro cell-based assays to determine its biological efficacy and potential for cytotoxicity. These assays are fundamental for establishing a preliminary therapeutic window and understanding the compound's mechanism of action at a cellular level.

Efficacy Assays: The specific efficacy assays would be dictated by the therapeutic target of interest. For instance, if the compound is designed as an inhibitor of a particular enzyme or a modulator of a specific receptor, assays would be tailored accordingly. Given that some β-phenylalanine derivatives have been explored for their role as enzyme inhibitors or receptor antagonists, a range of assays could be employed. nih.gov For example, if targeting a cellular signaling pathway implicated in a disease, reporter gene assays or high-content imaging could be utilized to quantify the compound's effect on specific cellular events.

Cytotoxicity Assays: It is crucial to assess the potential for this compound to induce cell death. Standard cytotoxicity assays measure various indicators of cellular health, such as membrane integrity, metabolic activity, and apoptosis. Recent studies on other amino acid analogs have utilized assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) in cancer cell lines, providing a quantitative measure of cytotoxicity. nih.govresearchgate.net Similarly, the lactate (B86563) dehydrogenase (LDH) release assay can be used to assess membrane damage. nih.gov

The following table illustrates the types of in vitro assays that would be typically employed for the initial assessment of a compound like this compound.

Assay TypeEndpoint MeasuredPurpose
Efficacy Assays
Enzyme InhibitionReduction in enzyme activity (e.g., IC50)To determine the potency of the compound against a specific enzyme target.
Receptor BindingDisplacement of a radiolabeled ligand (e.g., Ki)To measure the affinity of the compound for a specific receptor.
Reporter Gene AssayChange in reporter protein expressionTo assess the compound's effect on a specific signaling pathway.
Cytotoxicity Assays
MTT AssayConversion of MTT to formazan (B1609692) by viable cells (IC50)To measure the compound's effect on cell viability and proliferation.
LDH Release AssayRelease of lactate dehydrogenase from damaged cellsTo quantify plasma membrane damage.
Annexin V/PI StainingStaining of apoptotic and necrotic cellsTo differentiate between different modes of cell death.

This table is illustrative and the specific assays would depend on the therapeutic hypothesis for the compound.

In Vivo Efficacy Studies in Disease-Relevant Animal Models

Following promising in vitro results, the evaluation of this compound would progress to in vivo studies using animal models that are relevant to the intended therapeutic indication. The choice of animal model is critical for the translational relevance of the findings. For instance, if the compound is being investigated for neurological effects, rodent models of specific neurological disorders would be employed. Studies on the parent compound, β-alanine, have utilized animal models to investigate its effects on behavior and neuroprotection. conductscience.com

The design of these in vivo studies typically involves administering the compound to the animals and monitoring for therapeutic effects, as well as any observable adverse effects. Key parameters to be measured would depend on the disease model and could include behavioral assessments, physiological measurements, and analysis of biomarkers in tissues and plasma. For example, studies on aminopyrazole-phenylalanine based GPR142 agonists have demonstrated in vivo efficacy by measuring insulin (B600854) secretion and plasma glucose levels in mouse models of diabetes. nih.gov

The table below outlines the key components of a hypothetical in vivo efficacy study for a compound like this compound.

Study ComponentDescription
Animal Model Selection of a species and strain that recapitulates key aspects of the human disease (e.g., transgenic mouse model of Alzheimer's disease, chemically-induced model of epilepsy).
Compound Administration Determination of the route of administration (e.g., oral, intravenous) and dosing regimen based on pharmacokinetic data.
Efficacy Endpoints Measurement of disease-specific outcomes (e.g., cognitive performance in a maze test, seizure frequency, tumor growth).
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Correlation of the compound's concentration in the body with its therapeutic effect to establish a dose-response relationship.

This table provides a general framework for in vivo efficacy studies. The specific model and endpoints would be tailored to the therapeutic target.

Early-Stage Safety and General Toxicological Assessment Methodologies

A comprehensive assessment of the safety and toxicology of this compound is a regulatory requirement for advancing a new chemical entity to human clinical trials. criver.comnih.gov This evaluation involves a series of standardized in vitro and in vivo tests designed to identify potential adverse effects and to determine a safe starting dose for clinical studies. wuxiapptec.com

In Vitro Toxicology: The initial safety assessment includes a panel of in vitro toxicology assays to screen for potential liabilities. These typically include genotoxicity assays, such as the Ames test to assess mutagenicity, and chromosomal aberration assays in mammalian cells. wuxiapptec.com Cardiotoxicity is another critical concern, often evaluated through an in vitro hERG assay to assess the potential for QT interval prolongation.

In Vivo Toxicology: Following in vitro screening, in vivo toxicology studies are conducted in at least two species (one rodent and one non-rodent) to evaluate the compound's systemic toxicity. altasciences.com These studies involve repeated-dose administration to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. nih.gov Key aspects of these studies include:

Dose Range-Finding Studies: Preliminary studies to determine the maximum tolerated dose (MTD). wuxiapptec.com

Repeated-Dose Toxicity Studies: Administration of the compound for a specified duration (e.g., 28 or 90 days) to assess effects on various organs and systems.

Safety Pharmacology: Studies designed to evaluate the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems. altasciences.com

The following table summarizes the standard methodologies for early-stage toxicological assessment.

Assessment TypeMethodologyPurpose
Genotoxicity Ames test (bacterial reverse mutation assay), in vitro micronucleus or chromosomal aberration assay, in vivo micronucleus test.To assess the potential of the compound to cause genetic mutations or chromosomal damage.
Cardiovascular Safety In vitro hERG assay, in vivo cardiovascular telemetry in a non-rodent species.To evaluate the risk of drug-induced cardiac arrhythmias.
General Toxicology Repeated-dose toxicity studies in a rodent and a non-rodent species with clinical observations, hematology, clinical chemistry, and histopathology.To identify target organs of toxicity and establish the NOAEL.
Safety Pharmacology Core Battery Assessment of central nervous system (e.g., functional observational battery), cardiovascular system (e.g., blood pressure, heart rate), and respiratory system function.To investigate potential adverse effects on vital physiological functions.

This table provides an overview of standard toxicological assessments for a new chemical entity.

Pharmacokinetic and Biotransformation Studies of 3 3,5 Dimethylphenyl Beta Alanine and Derivative Prodrugs

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

The characterization of a drug candidate's ADME profile is a critical component of the drug discovery and development process. It helps in predicting the compound's in vivo behavior, including its efficacy and potential for toxicity. A variety of in vitro and in vivo methods are employed to elucidate these properties.

In the early stages of drug discovery, in vitro metabolic stability assays are fundamental in predicting the in vivo hepatic clearance of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes. The two most common systems for these assays are liver microsomes and hepatocytes.

Microsomal Stability Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. In a typical assay, the test compound, such as 3-(3,5-Dimethylphenyl)-beta-alanine, would be incubated with pooled human liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound is then used to calculate its intrinsic clearance (CLint) and half-life (t½).

Hepatocyte Stability Assays: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and transport proteins present in intact liver cells. Cryopreserved or fresh hepatocytes, therefore, offer a more comprehensive in vitro model, capable of evaluating both Phase I and Phase II (conjugation) metabolic pathways. In a hepatocyte stability assay, the compound of interest is incubated with a suspension of hepatocytes. Similar to the microsomal assay, the decrease in the compound's concentration over time is monitored to determine its metabolic stability.

For a novel compound like this compound, these assays would provide initial insights into its likely metabolic fate in the body. A high in vitro clearance would suggest rapid metabolism and potentially low bioavailability, prompting medicinal chemists to consider structural modifications to enhance its stability.

Following promising in vitro data, in vivo pharmacokinetic (PK) studies are conducted in animal models to understand how the drug is absorbed, distributed, and eliminated in a whole organism. These studies are crucial for predicting human pharmacokinetics and for establishing a potential dosing regimen.

Typically, the compound is administered to a suitable animal species (e.g., rats, mice, dogs) via the intended clinical route (e.g., oral, intravenous). Blood samples are then collected at various time points and the concentration of the drug in plasma is quantified. From these concentration-time data, key PK parameters are calculated:

Area Under the Curve (AUC): Represents the total systemic exposure to the drug.

Maximum Concentration (Cmax): The peak plasma concentration of the drug.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Prodrug Design Strategies for Enhanced Systemic Exposure and Targeted Delivery

If a parent drug molecule exhibits suboptimal pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism, a prodrug strategy can be employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.

The design of a successful prodrug hinges on the principle of bioreversible chemical modification. This involves attaching a promoiety to the active drug molecule via a labile linkage that can be cleaved in vivo to release the parent drug. Common bioreversible modifications include the formation of esters, amides, carbamates, and phosphates.

For this compound, which contains both a carboxylic acid and an amine group, several prodrug strategies could be envisioned. The carboxylic acid could be esterified to increase lipophilicity and potentially enhance passive diffusion across cell membranes. The amine group could be modified, for example, by forming an amide linkage. The choice of the promoiety is critical and is guided by the need to improve specific physicochemical properties of the parent drug.

The conversion of a prodrug to its active form can be mediated by a variety of enzymes or can occur through non-enzymatic chemical hydrolysis. Understanding the mechanism of conversion is crucial for predicting the rate and site of drug release.

Enzymatic Conversion: Many prodrugs are designed to be substrates for ubiquitous enzymes such as esterases, phosphatases, and amidases. For instance, an ester prodrug of this compound would be expected to be hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. The rate of this enzymatic conversion can be modulated by altering the structure of the promoiety.

Non-Enzymatic Conversion: Some prodrugs are designed to be chemically labile at the physiological pH of the target tissue. This can be achieved by designing linkages that are susceptible to hydrolysis under specific pH conditions.

In vitro studies using plasma, tissue homogenates, and recombinant enzymes are employed to elucidate the conversion mechanisms and to determine the rate of prodrug activation.

Bioavailability Enhancement Approaches

Poor oral bioavailability is a significant hurdle in drug development. For beta-alanine (B559535) and its derivatives, strategies to enhance systemic exposure are of great interest. One successful approach has been the development of modified-release formulations.

A study comparing a novel controlled-release powder blend of beta-alanine to a slow-release tablet demonstrated a significant improvement in bioavailability. nih.govnih.gov The controlled-release formulation led to a 2.1-fold increase in bioavailability, as indicated by the area under the curve (AUC). nih.govnih.gov This enhancement is likely due to more efficient absorption from the gastrointestinal tract. nih.gov

Pharmacokinetic ParameterControlled-Release Powder BlendSlow-Release TabletFold Changep-value
Cmax IncreasedLower1.6< 0.001
AUC₀→∞ IncreasedLower2.1< 0.001
Bioavailability (F) HigherLower2.1-

Data adapted from a comparative study on beta-alanine formulations. nih.govnih.gov

Advanced Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatographic methods are essential for separating 3-(3,5-Dimethylphenyl)-beta-alanine from endogenous components in biological matrices like plasma and urine, which can interfere with accurate measurement. researchgate.net The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov The separation is typically achieved on a reversed-phase (RP) column, where the hydrophobic nature of the dimethylphenyl group allows for good retention and separation from more polar matrix components.

Given the structure of this compound, a C18 or a phenyl-hexyl column would be suitable stationary phases. nih.govyoutube.com Mobile phases commonly consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. youtube.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from early-eluting polar interferences and late-eluting lipophilic compounds. nih.gov

For detection, UV-Vis is a possible but less selective method. More specific and sensitive detection can be achieved using a fluorescence detector after pre-column derivatization. researchgate.netresearchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine of the beta-alanine (B559535) moiety to produce highly fluorescent derivatives. researchgate.netresearchgate.net This approach significantly enhances sensitivity, making it suitable for low-concentration measurements in biological fluids. goums.ac.ir

As a beta-amino acid, this compound may exist as enantiomers. Chiral HPLC is necessary to separate these stereoisomers. This can be accomplished using chiral stationary phases (CSPs) such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) or cyclodextrins. sigmaaldrich.comsigmaaldrich.comnih.govchromatographytoday.com The separation on these columns allows for the individual quantification of each enantiomer, which is crucial as they may exhibit different biological activities. nih.gov

Table 1: Hypothetical HPLC Methods for this compound Analysis

ParameterAchiral Analysis (Quantification)Chiral Analysis (Enantiomeric Separation)
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% B to 95% B over 10 minutesIsocratic 80% B
Flow Rate 0.4 mL/min1.0 mL/min
Detection Fluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatizationUV at 268 nm
Internal Standard Structurally similar compound (e.g., 3-phenyl-beta-alanine)Not applicable for resolution, but used for quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For the highest sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. ijpras.com

In MRM, the first quadrupole selects the protonated molecule of this compound (the precursor ion). This ion is then fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is monitored by the third quadrupole. This process is highly specific and significantly reduces background noise, allowing for very low limits of quantification (LOQ), often in the low ng/mL or even pg/mL range. researchgate.net

The development of an LC-MS/MS method involves optimizing the ionization source parameters (e.g., electrospray ionization - ESI, typically in positive mode for this compound) and collision energy to achieve the most stable and intense precursor-to-product ion transition. youtube.comchromatographyonline.com The use of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govoup.com

Table 2: Hypothetical LC-MS/MS Parameters for Quantification in Human Plasma

ParameterValue/Setting
LC Column Reversed-Phase C18 (50 x 2.1 mm, 1.8 µm)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ m/z 194.12
Product Ion (Q3) m/z 177.10 (loss of NH₃)
Internal Standard (IS) d₅-3-(3,5-Dimethylphenyl)-beta-alanine
IS Precursor Ion (Q1) [M+H]⁺ m/z 199.15
IS Product Ion (Q3) m/z 182.13 (loss of NH₃)
Limit of Quantification (LOQ) ~0.5 ng/mL

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

While LC-MS/MS is excellent for quantifying known compounds, High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, is invaluable for identifying unknown metabolites. ijpras.comnih.gov These instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion. thermofisher.comresearchgate.net

For metabolite profiling of this compound, a biological sample (e.g., urine or plasma from a subject administered the compound) is analyzed by LC-HRMS. nih.gov The resulting data is then processed using specialized software to search for signals that correspond to potential biotransformations of the parent compound. Common metabolic pathways include oxidation (e.g., hydroxylation of the phenyl ring or methyl groups), demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. nih.govresearchgate.net

Data mining techniques such as mass defect filtering can be employed to selectively identify potential metabolites from the complex background matrix. ijpras.comresearchgate.net The high-resolution MS/MS spectra of these potential metabolites can then be acquired and compared to the fragmentation pattern of the parent drug to elucidate their structures. nih.gov

Table 3: Potential Metabolites of this compound and their Expected Accurate Masses

Metabolic TransformationPotential Metabolite StructureFormulaMonoisotopic Mass [M+H]⁺
Parent CompoundThis compoundC₁₁H₁₅NO₂194.1125
Hydroxylation (Aromatic)3-(2-Hydroxy-3,5-dimethylphenyl)-beta-alanineC₁₁H₁₅NO₃210.1074
Hydroxylation (Benzylic)3-(3-Hydroxymethyl-5-methylphenyl)-beta-alanineC₁₁H₁₅NO₃210.1074
N-AcetylationN-Acetyl-3-(3,5-dimethylphenyl)-beta-alanineC₁₃H₁₇NO₃236.1281
Glucuronide ConjugationThis compound-N-glucuronideC₁₇H₂₃NO₈370.1446

Methodologies for Assessing Chemical and Enzymatic Degradation Kinetics

Understanding the stability of this compound is crucial. Peptides and amino acid derivatives containing a beta-amino acid structure are known for their high stability and resistance to enzymatic degradation compared to their alpha-amino acid counterparts. nih.govacs.org

To assess chemical stability, the compound can be incubated under various stress conditions (e.g., different pH values, temperatures, and oxidative environments). The degradation over time is monitored by a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products. nih.gov A study on beta-alanine showed it to be highly resistant to degradation by gamma radiation, suggesting a robust molecular structure. nih.gov

Enzymatic degradation kinetics can be evaluated by incubating the compound with relevant biological preparations, such as liver microsomes, S9 fractions, or specific enzymes. Given its structure, enzymes like beta-peptidyl aminopeptidases (BapA) or L-aminopeptidase-D-amidase/esterase (DmpA) could potentially cleave the beta-amino acid, although beta-peptides are generally poor substrates for common peptidases. nih.govnih.gov The rate of disappearance of the parent compound is measured over time using an LC-MS/MS method. This provides data on the metabolic stability of the compound and helps to predict its in vivo half-life. The synthesis of enantiopure beta-amino acids can also be achieved through the kinetic resolution of racemic mixtures using enzymes like lipases or aminoacylases. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Drug Discovery

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity, often expressed as a docking score.

For "3-(3,5-Dimethylphenyl)-beta-alanine," a molecular docking study would involve identifying a relevant biological target and then using software to predict the binding mode and affinity. The results would provide insights into the potential mechanism of action and could be used to optimize the structure of the compound to improve its binding. However, specific studies detailing the molecular docking of "this compound" against any particular target are not readily found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Pathways

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal information about the conformational changes that occur upon ligand binding, the stability of the ligand-target complex, and the pathways of binding and unbinding.

An MD simulation of "this compound" in complex with a target protein would offer a more realistic picture of the interactions than static docking. It could highlight the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process. Such simulations are computationally intensive but provide invaluable information for drug design. As with molecular docking, specific MD simulation studies for "this compound" are not prominently featured in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Developing a QSAR model for a series of compounds related to "this compound" would require a dataset of molecules with their corresponding measured biological activities. The model could then be used to guide the design of new derivatives with improved potency. The development of such predictive models is a key step in lead optimization. The literature search did not yield any specific QSAR models developed for "this compound" and its analogs.

In Silico Prediction of Pharmacokinetic and Toxicological Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction tools use computational models to estimate these properties based on the chemical structure of a compound. These predictions can help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

Emerging Research Areas and Future Therapeutic Perspectives for 3 3,5 Dimethylphenyl Beta Alanine Analogues

Exploration of Novel Therapeutic Indications and Disease Targets

Analogues of 3-(3,5-Dimethylphenyl)-beta-alanine, as part of the broader class of N-aryl-β-alanines, are being investigated for a range of therapeutic applications. The synthesis of these compounds serves as a gateway to a variety of heterocyclic systems, such as dihydropyrimidinediones and tetrahydropyridones, which are known to be core structures in many pharmaceutical agents. escholarship.org This foundational work in synthesis opens the door to exploring their potential against a multitude of disease targets.

Research into β-amino acid derivatives has identified promising activity in several key therapeutic areas:

Antimicrobial Agents: In an era of rising antimicrobial resistance, novel antibacterial and antifungal compounds are urgently needed. N-substituted β-amino acid derivatives have shown potential in this area. For instance, certain derivatives bearing a 2-hydroxyphenyl moiety have demonstrated significant antimicrobial activity against multidrug-resistant Gram-positive pathogens. researchgate.net The exploration of different aryl substitutions on the β-alanine backbone, such as the 3,5-dimethylphenyl group, could lead to the discovery of new antimicrobial candidates with improved efficacy and novel mechanisms of action.

Antiviral Therapeutics: The search for new antiviral agents is another critical area of research. β-Amino acid derivatives have been identified as potential inhibitors of viral enzymes. For example, studies have led to the discovery of β-amino acid-based inhibitors of influenza virus neuraminidase. acs.org The structural diversity offered by analogues of this compound could be leveraged to design potent and selective inhibitors of other viral targets.

Anticancer Agents: The development of new anticancer drugs is a major focus of medicinal chemistry. Amino acid derivatives have been explored for their cytotoxic activity against various cancer cell lines. For example, derivatives of the marine sesquiterpene quinone avarone (B1665836) with amino acids have shown potent inhibitory activity, with evidence suggesting apoptosis as a possible mechanism of action. nih.gov The N-aryl-β-alanine scaffold provides a template for creating new compounds with potential anticancer properties.

Cardiovascular and Metabolic Diseases: While direct evidence for this compound analogues in cardiovascular and metabolic diseases is still emerging, the broader class of β-amino acids and their derivatives are being explored for such indications. nih.gov Given the diverse biological activities of this compound class, future research may uncover roles in modulating targets relevant to these complex diseases.

The following table summarizes the potential therapeutic indications for β-amino acid derivatives, which may be applicable to analogues of this compound.

Therapeutic AreaPotential Disease TargetsResearch Findings
Infectious Diseases Bacterial cell wall synthesis, Viral neuraminidaseN-substituted β-amino acid derivatives show activity against multidrug-resistant bacteria. researchgate.netwikipedia.org β-amino acid inhibitors of influenza neuraminidase have been identified. acs.org
Oncology Apoptosis pathways, Cell cycle regulatorsAmino acid derivatives of avarone show potent cytotoxicity against cancer cell lines. nih.gov
Inflammatory Disorders Cytokine signaling pathwaysβ-peptides are being investigated for their ability to modulate inflammatory responses.
Neurological Disorders Neurotransmitter receptors, Amyloid-β aggregationN-methylated peptide derivatives show potential in preventing amyloid formation. nottingham.ac.uk

Development of Advanced Drug Delivery Systems for Optimized Pharmacological Outcomes

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for an appropriate duration. Advanced drug delivery systems are being developed to optimize the pharmacological profiles of therapeutic agents, including β-amino acid derivatives.

One promising approach involves the use of β-alanine derivatives as cleavable linkers in drug delivery systems. For instance, a heterobifunctional PEG (polyethylene glycol) derivative featuring a β-alanine ester linkage has been synthesized. acs.org This system is designed to be stable at physiological pH but can be cleaved under specific conditions, allowing for the controlled release of a conjugated drug molecule. Such pH-sensitive linkers can be particularly useful for targeting the acidic microenvironment of tumors or for intracellular drug delivery.

Furthermore, the development of controlled-release formulations for β-alanine itself suggests possibilities for its analogues. wikipedia.org By modifying the release profile, it is possible to maintain therapeutic concentrations over a longer period, potentially reducing dosing frequency and improving patient compliance. These technologies could be adapted for analogues of this compound to enhance their therapeutic potential.

Integration with Combinatorial Chemistry and High-Throughput Screening Paradigms

The discovery of novel therapeutic agents has been revolutionized by the integration of combinatorial chemistry and high-throughput screening (HTS). wikipedia.org These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new drug leads.

β-Amino acids are well-suited for combinatorial approaches due to their ability to be incorporated into peptide-like structures, known as β-peptides. acs.orgnih.gov These β-peptides can adopt stable, predictable secondary structures, providing a scaffold for the presentation of diverse functional groups. nih.gov Libraries of β-peptides can be synthesized and screened for their ability to bind to specific biological targets or to elicit a desired biological response. acs.org

The process typically involves:

Library Design: A library of compounds is designed based on a common scaffold, such as the N-aryl-β-alanine structure, with variations in the substituents.

Combinatorial Synthesis: The library is synthesized using methods like split-and-pool synthesis, which allows for the creation of a large number of unique compounds in an efficient manner. wikipedia.org

High-Throughput Screening: The library is then screened using automated systems to identify "hits" – compounds that exhibit the desired activity. nih.govyu.edu HTS assays can be designed to measure a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways. nih.gov

Hit-to-Lead Optimization: The identified hits are then subjected to further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a drug candidate.

The application of these paradigms to analogues of this compound could uncover novel therapeutic agents that might not be discovered through traditional, one-by-one synthesis and testing.

Challenges and Opportunities in the Clinical Translation and Commercialization of β-Amino Acid Derivatives

Despite the promising preclinical data for many β-amino acid derivatives, the path to clinical translation and commercialization is fraught with challenges. These include issues related to manufacturing, safety, efficacy, and regulatory approval.

Challenges:

Manufacturing and Scalability: The synthesis of structurally complex β-amino acid derivatives can be more challenging and costly than that of traditional small molecules. Scalable and cost-effective manufacturing processes are essential for commercial viability.

Toxicity and Immunogenicity: As with any new chemical entity, the potential for toxicity and immunogenicity must be carefully evaluated. The introduction of unnatural amino acids into therapeutic molecules requires rigorous safety testing. frontiersin.org

Regulatory Hurdles: The regulatory pathway for novel therapeutics, particularly those based on new chemical scaffolds, can be complex and demanding. Extensive preclinical and clinical data are required to demonstrate safety and efficacy to the satisfaction of regulatory agencies like the FDA and EMA. biopharmaspec.com

Opportunities:

Unmet Medical Needs: β-Amino acid derivatives offer the potential to address diseases for which current treatments are inadequate. Their unique properties may allow them to interact with targets that are intractable to traditional small molecules or biologics.

Intellectual Property: The novelty of many β-amino acid derivatives provides strong opportunities for obtaining robust patent protection, which is a critical driver of commercial investment.

Growing Market for Specialty Amino Acids: The global market for specialty amino acids is expanding, driven by their increasing use in pharmaceuticals, dietary supplements, and clinical nutrition. futuremarketinsights.com This growing market provides a favorable commercial landscape for the development of new β-amino acid-based therapeutics.

Platform Technology Potential: The development of a successful therapeutic based on a specific β-amino acid scaffold can create a platform technology that can be leveraged to generate a pipeline of new drug candidates for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dimethylphenyl)-beta-alanine, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3,5-dimethylphenyl group to the beta-alanine backbone. Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under controlled temperature, pH, and light exposure. For example, incubate the compound in aqueous buffers (pH 2–9) at 37°C and monitor degradation via HPLC or UV-Vis spectroscopy (e.g., absorbance at 275 nm, as seen in tyrosine analogs). Long-term stability in biological matrices (e.g., plasma) requires LC-MS/MS to track metabolite formation .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Impurities often arise from incomplete coupling reactions (e.g., unreacted beta-alanine intermediates) or oxidation byproducts. Gas chromatography (GC) paired with MS or tandem MS (GC-MS/MS) identifies volatile impurities. For non-volatile residues, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) provides structural elucidation. Comparative spectral libraries (e.g., CAS Common Chemistry data) aid in impurity mapping .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group positioning) influence the biochemical activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., 3,4-dimethyl vs. 3,5-dimethyl substitution) followed by enzymatic assays. For instance, test inhibition of phenylalanine hydroxylase or interaction with amino acid transporters using radiolabeled compounds. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to relevant receptors, validated by surface plasmon resonance (SPR) for kinetic analysis .

Q. What experimental designs mitigate contradictions in dosage-dependent effects observed in animal models?

  • Methodological Answer : Dose-response studies should employ stratified dosing (e.g., 0.1–100 mg/kg) with pharmacokinetic (PK) profiling to correlate plasma concentrations with effects. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. For threshold effects (e.g., metabolic shifts at specific doses), transcriptomic or metabolomic profiling (via RNA-seq or LC-MS) identifies critical pathways, ensuring reproducibility across cohorts .

Q. How can researchers optimize asymmetric synthesis of this compound enantiomers for chiral studies?

  • Methodological Answer : Chiral catalysts (e.g., Rhodium-BINAP complexes) enable enantioselective hydrogenation of precursor acrylaldehydes. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). X-ray crystallography of intermediates confirms stereochemistry. Kinetic resolution using lipases (e.g., Candida antarctica) offers an enzymatic alternative for scalable production .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

  • Methodological Answer : Matrix interference (e.g., plasma proteins) necessitates solid-phase extraction (SPE) or protein precipitation with acetonitrile. Derivatization with dansyl chloride enhances LC-MS sensitivity by improving ionization. Isotope dilution (e.g., 13^{13}C-labeled internal standards) corrects for recovery losses. Validate methods per ICH guidelines for precision (<15% RSD) and accuracy (85–115%) .

Q. How do temporal degradation products of this compound impact long-term in vitro assays?

  • Methodological Answer : Stability studies in cell culture media (e.g., DMEM) under 5% CO₂ at 37°C reveal hydrolytic or oxidative degradation. Use time-lapsed LC-MS to identify products (e.g., demethylated analogs). Compare fresh vs. aged compound in proliferation assays (e.g., MTT) to quantify bioactivity loss. Incorporate antioxidants (e.g., ascorbate) or light-protected storage to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenyl)-beta-alanine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylphenyl)-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.